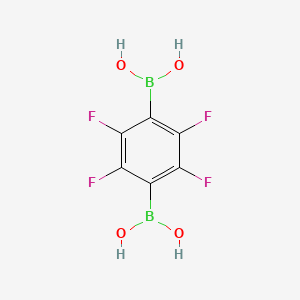

Perfluorophenyl,1-4-diboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(4-borono-2,3,5,6-tetrafluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4B2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h13-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMHMVKSMSUKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)B(O)O)F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4B2F4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Perfluorophenyl 1,4 Diboronic Acid and Its Derivatives

Challenges and Innovations in Diboronic Acid Formation on Perfluorinated Arenes

Synthesizing a diboronic acid on a perfluorinated arene, such as Perfluorophenyl-1,4-diboronic acid, presents significant challenges, primarily centered on controlling the reaction's regioselectivity.

Achieving a specific substitution pattern, such as the 1,4- or para-arrangement, during a bis-borylation reaction is a formidable synthetic hurdle. The directing effects of the substituents on the aromatic ring govern the position of the incoming boryl groups. On a perfluorinated ring, the powerful electron-withdrawing nature of fluorine atoms deactivates the entire ring system.

In transition metal-catalyzed C-H borylation reactions, regioselectivity is dictated by a complex interplay of steric and electronic factors. nih.gov For instance, iridium-catalyzed borylations are often governed by steric hindrance, favoring functionalization at the least hindered C-H bond. nih.gov Conversely, for fluorinated arenes, electronic effects become highly significant. Computational and experimental studies on cobalt-catalyzed borylation have shown that the choice of ligand can dramatically influence the regioselectivity. rsc.org By tuning the ligand architecture, it is possible to selectively direct the borylation to positions either ortho or meta to a fluorine atom. rsc.orgacs.org The challenge in forming Perfluorophenyl-1,4-diboronic acid lies in developing a system that can override the inherent electronic influences to install two boryl groups at the specific 1- and 4-positions, avoiding the formation of a mixture of 1,2-, 1,3-, and 1,4-isomers.

Table 3: Ligand-Controlled Regioselectivity in Cobalt-Catalyzed Borylation of Fluorinated Arenes

| Catalyst System | Observed Selectivity | Mechanistic Rationale |

|---|---|---|

| (PNP)Co catalyst | Ortho-selective | The selectivity is determined by stronger electronic interactions in the σ-bond metathesis transition state. rsc.org |

Overcoming Protodeboronation in Fluorinated Systems

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a frequent and detrimental side reaction in processes involving boronic acids. wikipedia.org This issue is particularly pronounced in systems with electron-deficient aryl groups, such as fluorinated phenyl rings. The electron-withdrawing nature of fluorine substituents can render the C–B bond more susceptible to cleavage, especially under the basic conditions often required for cross-coupling reactions. researchgate.netnih.gov

Several mechanistic pathways for protodeboronation have been identified, with reaction pH being a critical factor. wikipedia.orgnih.gov For highly electron-deficient arylboronic acids, a dissociative mechanism involving the generation of a transient aryl anion can compete with other pathways. wikipedia.org Studies have shown that factors such as high temperatures and the presence of strong donor ligands (e.g., pyridine, acetonitrile) can accelerate copper-mediated protodeboronation. researchgate.net

To mitigate this undesired reaction, various strategies have been developed. A key approach is the "slow release" of the boronic acid during a reaction, which can be achieved by using more stable boronic acid derivatives like MIDA (N-methyliminodiacetic acid) boronate esters or organotrifluoroborates. wikipedia.org These masked forms gradually hydrolyze in situ, maintaining a low concentration of the reactive boronic acid and thus suppressing the rate of protodeboronation relative to the desired productive reaction. researchgate.net Further research has led to the development of optimized, ligandless procedures using specific solvents like t-butanol (t-BuOH) to activate fluoride (B91410) under milder conditions and lower temperatures, significantly minimizing protodeboronation. researchgate.net

Table 1: Strategies to Mitigate Protodeboronation in Fluorinated Systems

| Strategy | Description | Key Findings & Advantages | Source |

|---|---|---|---|

| Masked Boronic Acids | Use of stable derivatives like MIDA boronates or organotrifluoroborates. | Allows for the slow, in-situ release of boronic acid, minimizing its concentration and reducing the rate of protodeboronation. wikipedia.orgresearchgate.net | researchgate.net, wikipedia.org |

| Ligandless Procedure | Copper-mediated fluorination performed without strong donor ligands. | Avoids acceleration of protodeboronation caused by ligands like pyridine. A procedure using t-BuOH as a solvent allows for lower reaction temperatures (60 °C). researchgate.net | researchgate.net |

| Solvent Selection | Utilizing specific solvents to moderate reactivity. | t-BuOH has been shown to be effective in activating fluoride at lower temperatures, thus reducing unwanted C-B bond cleavage. researchgate.net | researchgate.net |

| Temperature Control | Conducting reactions at lower temperatures. | High temperatures are a known factor that accentuates protodeboronation; milder conditions are therefore preferred. researchgate.net | researchgate.net |

Development of Sustainable Synthetic Routes

In line with the principles of green chemistry, efforts have been directed towards creating more environmentally benign synthetic methods for boronic acid derivatives. researchgate.netrsc.org A significant advancement in this area is the use of mechanochemistry, which involves the grinding of solid reactants, often in the absence of a solvent. rsc.org This technique has been successfully applied to the synthesis of boronic esters from a variety of alkyl, aryl, and heteroaryl boronic acids by simply grinding them with a diol like pinacol. rsc.org This solvent-free approach not only reduces chemical waste but also simplifies the work-up procedure, leading to excellent yields and high purity of the final products. rsc.org Such methods represent a more sustainable alternative to traditional syntheses that rely on distillation with a Dean-Stark apparatus or the use of dehydrating agents to remove water and drive the esterification equilibrium. sciforum.net

Derivatization Pathways for Enhanced Functionality

The two boronic acid groups on the perfluorophenyl scaffold are prime sites for chemical modification, allowing for the creation of a wide range of derivatives with tailored properties. These derivatizations can enhance stability, modulate Lewis acidity, and enable the construction of complex supramolecular architectures.

Formation of Boronic Esters and Anhydrides

Boronic acids readily undergo condensation reactions with alcohols to form boronic esters. wikipedia.org While acyclic esters are often hydrolytically unstable, the reaction with 1,2- and 1,3-diols leads to the formation of much more stable five- and six-membered cyclic esters, known as dioxaborolanes and dioxaborinanes, respectively. nih.govwiley-vch.dewiley-vch.de This reaction is reversible and can be driven to completion by removing the water produced, for instance, through azeotropic distillation or by using molecular sieves. sciforum.net For a diboronic acid like perfluorophenyl-1,4-diboronic acid, reaction with two equivalents of a diol, such as tartrate derivatives, can yield complex diester structures. sciforum.net

In the absence of a diol, boronic acids can self-condense through the loss of water to form anhydrides. wikipedia.org The most common form is a cyclic trimer known as a boroxine (B1236090). wikipedia.orgnih.gov This trimerization is an entropically driven process that can be reversed in the presence of water or other Lewis bases. nih.gov

Table 2: Common Derivatives from Boronic Acids

| Derivative Class | Reactant(s) | General Structure | Key Features | Source |

|---|---|---|---|---|

| Dioxaborolane | Boronic Acid + 1,2-Diol (e.g., Pinacol) | 5-membered cyclic ester | Increased hydrolytic stability compared to acyclic esters; commonly used as a protecting group. nih.govwiley-vch.de | nih.gov, wiley-vch.de |

| Dioxaborinane | Boronic Acid + 1,3-Diol | 6-membered cyclic ester | Stable cyclic structure. nih.govwiley-vch.de | nih.gov, wiley-vch.de |

| Boroxine | Boronic Acid (self-condensation) | 6-membered cyclic trimer anhydride | Forms upon dehydration of boronic acids; reversible formation. wikipedia.orgnih.gov | wikipedia.org, nih.gov |

Synthesis of Four-Coordinated Boron Derivatives

The boron atom in a boronic acid is sp² hybridized and possesses a vacant p-orbital, making it a Lewis acid. wikipedia.orgvt.edu It can therefore accept a pair of electrons from a Lewis base (e.g., an amine or hydroxide (B78521) ion) to form a four-coordinate, sp³ hybridized boronate complex, which bears a negative formal charge. vt.edu The formation of these tetrahedral boronate complexes is a fundamental feature of boronic acid chemistry. wikipedia.org This transformation from a trigonal planar to a tetrahedral geometry significantly alters the electronic and steric properties of the boron center. For instance, in the presence of a base like triethylamine, the boron atom can adopt a tetrahedral conformation that is more prone to ester formation and results in boronate-ester bonds with high stability against hydrolysis. nih.gov

Chelate Complex Formation with Bidentate Ligands

Bidentate ligands are molecules that can bind to a central atom through two donor sites, effectively acting like a "claw" to form a stable ring structure known as a chelate. purdue.edu This chelation effect is a powerful driving force in the formation of coordination complexes. nih.gov Boronic acids, in their Lewis acidic capacity, can react with bidentate ligands containing suitable donor atoms (such as oxygen or nitrogen) to form stable, four-coordinated chelate complexes. nih.gov Ligands like diols, amino alcohols, and β-diketones are well-suited for this purpose. nih.govnih.gov The formation of a chelate ring enhances the stability of the resulting four-coordinate boron species compared to coordination with two separate monodentate ligands. This strategy is widely employed to create robust boron-containing functional materials and molecules. nih.gov

Table 3: Examples of Bidentate Ligands for Chelation

| Ligand Class | Example Ligand | Donor Atoms | Resulting Complex | Source |

|---|---|---|---|---|

| 1,2-Diols | Catechol, Pinacol | O, O | Dioxaborolane ester (a form of chelate) | sciforum.net |

| Amino Alcohols | Diethanolamine | N, O | Oxazaborolidine derivative | nih.gov |

| β-Diketones | Acetylacetonate (acac) | O, O | Six-membered chelate ring | purdue.edu |

| α-Hydroxy Carboxylic Acids | Tartaric Acid | O, O | Dioxaborolane derivative with carboxyl functionality | sciforum.net |

Advanced Spectroscopic and Structural Elucidation of Perfluorophenyl 1,4 Diboronic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for the structural analysis of perfluorophenyl-1,4-diboronic acid, providing detailed information about the fluorine, boron, and carbon-hydrogen frameworks of the molecule.

¹⁹F NMR spectroscopy is particularly powerful for characterizing the perfluorinated aromatic ring of the molecule. nih.govthermofisher.comnih.gov The chemical shifts of the fluorine nuclei are highly sensitive to their electronic environment, which is influenced by the boronic acid functional groups. thermofisher.com In perfluorophenyl compounds, ¹⁹F NMR spectra can reveal distinct signals for fluorine atoms at different positions on the aromatic ring. researchgate.netucsb.edu For perfluorophenyl-1,4-diboronic acid, one would expect to observe signals corresponding to the fluorine atoms ortho and meta to the boronic acid groups. The chemical shift values, typically referenced to an internal standard like trifluorotoluene or hexafluorobenzene, provide crucial information about the electron-withdrawing effects of the boronic acid moieties and any potential intra- or intermolecular interactions. thermofisher.comresearchgate.net The coupling constants between adjacent fluorine atoms (³JFF) and across the ring (⁴JFF and ⁵JFF) further aid in the definitive assignment of these resonances.

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Fluoroaromatic Compounds

| Fluorine Environment | Typical Chemical Shift Range (ppm vs. CFCl₃) |

| Aromatic Fluorine (Ar-F) | +80 to +170 ucsb.edu |

| Trifluoromethyl (Ar-CF₃) | +40 to +80 ucsb.edu |

This table provides a general reference for ¹⁹F NMR chemical shifts. Actual values for perfluorophenyl-1,4-diboronic acid may vary based on solvent and other experimental conditions.

¹¹B NMR spectroscopy is essential for directly probing the boron centers in perfluorophenyl-1,4-diboronic acid. nsf.govscribd.com The chemical shift of the ¹¹B nucleus is indicative of the coordination state and geometry of the boron atom. nsf.govsdsu.edu For a boronic acid, the boron is typically trigonal planar (sp² hybridized), and its ¹¹B NMR signal is expected to appear in a characteristic downfield region. sdsu.edu The presence of two boronic acid groups in the 1,4-positions of the perfluorophenyl ring should, in principle, give rise to a single ¹¹B resonance, assuming a symmetrical molecular environment. The chemical shift can be influenced by factors such as solvent, concentration, and pH, which can affect the degree of self-condensation to form boroxines (cyclic anhydrides). sdsu.edu Boroxines typically show a ¹¹B chemical shift slightly downfield from the corresponding boronic acid. sdsu.edu

Table 2: Typical ¹¹B NMR Chemical Shifts for Boron Compounds

| Boron Species | Hybridization | Typical Chemical Shift Range (ppm vs. BF₃·OEt₂) |

| Boronic Acids (R-B(OH)₂) | sp² | ~27 to 33 nsf.gov |

| Boronate Esters | sp³ | ~7.5 to 13.0 nsf.gov |

| Boroxines ((RBO)₃) | sp² | ~33 sdsu.edu |

| Tetrahedral Borate | sp³ | ~4 to 10 nsf.gov |

This table provides general ¹¹B NMR chemical shift ranges. Specific values for perfluorophenyl-1,4-diboronic acid can be influenced by the electronic effects of the perfluorophenyl ring.

While the perfluorinated ring lacks protons, ¹H NMR spectroscopy is crucial for identifying the protons of the boronic acid groups (-B(OH)₂). The chemical shift of these hydroxyl protons can be broad and its position can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. reddit.com

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. uobasrah.edu.iqexlibrisgroup.comirisotope.comlibretexts.org The perfluorophenyl ring will exhibit characteristic signals for the carbon atoms. The carbon atoms directly bonded to fluorine will show coupling (¹JCF), which can be used to aid in their assignment. The carbon atoms bonded to the boronic acid groups (ipso-carbons) are also of significant interest. nih.gov Their chemical shifts can be influenced by the boron substituent and can provide insight into the electronic structure of the molecule. nih.gov Due to the quadrupolar nature of the boron nucleus, the signal for the ipso-carbon can sometimes be broad.

Table 3: General Chemical Shift Ranges in ¹³C NMR

| Carbon Type | Typical Chemical Shift Range (ppm) |

| Aromatic C-F | 130 - 165 |

| Aromatic C-B | 120 - 140 (can be broad) |

Note: These are general ranges and the specific chemical shifts for perfluorophenyl-1,4-diboronic acid would require experimental determination.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers complementary information to NMR by probing the vibrational modes of the molecule.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in perfluorophenyl-1,4-diboronic acid. researchgate.netudel.edu The spectrum will be characterized by strong absorptions corresponding to the vibrations of the B-O and O-H bonds of the boronic acid groups, as well as the C-F and aromatic ring vibrations of the perfluorophenyl moiety. researchgate.netcdnsciencepub.comusda.gov The O-H stretching vibration typically appears as a broad band in the high-frequency region (around 3200-3600 cm⁻¹), indicative of hydrogen bonding. researchgate.net The B-O stretching vibrations are expected in the 1300-1400 cm⁻¹ region. researchgate.net The strong C-F stretching vibrations of the perfluorinated ring will dominate a significant portion of the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 4: Characteristic FTIR Absorption Bands for Perfluorophenyl-1,4-diboronic Acid

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (Boronic Acid) | Stretching | 3200 - 3600 (broad) researchgate.net |

| B-O (Boronic Acid) | Stretching | 1300 - 1400 researchgate.net |

| C-F (Aromatic) | Stretching | 1000 - 1300 |

| Aromatic C=C | Stretching | 1450 - 1600 |

This table presents expected regions for key vibrational modes. The exact positions and intensities of the bands are dependent on the specific molecular environment and physical state of the sample.

Raman spectroscopy provides complementary vibrational information to FTIR. acs.org While strong C-F stretching vibrations are prominent in the FTIR spectrum, the symmetric vibrations of the perfluorinated ring are often more intense in the Raman spectrum. This can be particularly useful for characterizing the substituted aromatic system. The B-O symmetric stretching vibration may also be observable. In some cases, tip-enhanced Raman spectroscopy (TERS) can be used to obtain detailed information about the molecular structure and orientation of boronic acids on surfaces. acs.org For perfluorophenyl-1,4-diboronic acid, Raman spectroscopy can aid in confirming the 1,4-substitution pattern on the aromatic ring through the analysis of the ring breathing modes.

Table 5: Potential Raman Shifts for Perfluorophenyl-1,4-diboronic Acid

| Functional Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

| Aromatic Ring | Symmetric Breathing | 1000 - 1100 |

| B-O (Boronic Acid) | Symmetric Stretching | 700 - 900 |

| C-F | Stretching | 1000 - 1300 |

Raman shifts are sensitive to molecular symmetry. The intensities of Raman bands differ from FTIR, providing complementary structural insights.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Architectures

Following extensive searches of scientific literature and chemical databases, detailed single-crystal X-ray diffraction (SCXRD) data for Perfluorophenyl-1,4-diboronic acid (CAS 1380435-69-7) is not publicly available. While this compound is commercially available, its crystal structure has not been reported in the primary scientific literature. sigmaaldrich.comsigmaaldrich.com Therefore, a detailed analysis based on experimental SCXRD data is not possible at this time.

For context, studies on related, non-fluorinated or partially fluorinated phenylboronic acids demonstrate common structural motifs. For instance, 1,4-phenylenediboronic acid molecules are known to link together through hydrogen bonding of their B(OH)2 groups. researchgate.net This often leads to the formation of centrosymmetric cyclic dimers, which can further associate into linear chains and two-dimensional sheets. researchgate.net The introduction of fluorine atoms, as seen in other classes of molecules, can significantly influence crystal packing through various intermolecular interactions. nih.gov

Analysis of Hydrogen Bonding Networks

Without experimental crystal structure data for Perfluorophenyl-1,4-diboronic acid, a definitive analysis of its hydrogen bonding networks is not feasible. Boronic acids are well-known for forming robust hydrogen-bonded dimers and extended structures. rsc.org It is anticipated that the diboronic acid functional groups of the title compound would engage in similar O-H···O hydrogen bonding. However, the specific geometry, strength, and dimensionality of such networks in the presence of a perfluorinated phenyl ring have not been experimentally determined.

Investigation of Intermolecular Interactions (e.g., Aryl-Perfluoroaryl, C-H···F, F···F Contacts)

A detailed investigation of the specific intermolecular interactions present in the solid state of Perfluorophenyl-1,4-diboronic acid cannot be conducted due to the absence of a published crystal structure. In cocrystals involving perfluorinated and non-fluorinated aromatic rings, aryl-perfluoroaryl π-stacking is a significant interaction that directs self-assembly. rsc.org Additionally, weak interactions such as C-H···F and F···F contacts are often observed in the crystal packing of fluorinated organic compounds and play a crucial role in the stability of the resulting supramolecular architectures. rsc.org The interplay of these potential interactions with the primary hydrogen bonds of the boronic acid groups remains a subject for future experimental investigation.

Characterization of Self-Assembled Systems

The self-assembly of Perfluorophenyl-1,4-diboronic acid into higher-order structures has not been characterized in the scientific literature. Boronic acids are recognized as powerful building blocks in crystal engineering and supramolecular chemistry due to their directional hydrogen-bonding capabilities. dariobraga.ityoutube.com The introduction of a perfluorinated core is a design element used to modulate intermolecular interactions and drive specific self-assembly motifs. nih.govnsf.gov However, without experimental data, any description of self-assembled systems based on this specific compound would be speculative.

Mass Spectrometry for Molecular Identification and Purity Assessment

Published mass spectrometry data specifically for Perfluorophenyl-1,4-diboronic acid, which would allow for a detailed discussion of its molecular identification and purity assessment, is not available in the reviewed scientific literature. Commercial suppliers list the compound with a molecular weight of 237.71 g/mol . sigmaaldrich.com

In general, mass spectrometry of organoboron compounds can be complex. rsc.orgupce.cz The technique is a standard method for confirming the molecular weight of synthesized organic molecules. youtube.com For boronic acids, soft ionization techniques are often employed. The fragmentation patterns observed in mass spectra can provide structural information and help to identify impurities. For instance, the presence of anhydrides (boroxines), which are common in boronic acid samples, could potentially be identified through mass spectrometric analysis. However, without specific experimental spectra for Perfluorophenyl-1,4-diboronic acid, a detailed analysis of its fragmentation or purity profile is not possible.

Computational and Theoretical Investigations of Perfluorophenyl 1,4 Diboronic Acid

Density Functional Theory (DFT) Studies on Electronic Structure

The Lewis acidity of boronic acids—their ability to accept a pair of electrons—is a defining characteristic that governs their reactivity. Computational studies consistently demonstrate that the perfluorination of the central phenyl ring dramatically enhances the Lewis acidic character of the two boron centers in Perfluorophenyl-1,4-diboronic acid. acs.orgrsc.org

The powerful electron-withdrawing inductive effect of the fluorine atoms creates a highly electron-deficient (electrophilic) aromatic ring. rsc.org This effect is transmitted to the boron atoms, increasing their propensity to accept electrons from Lewis bases. Theoretical calculations, such as the determination of Fluoride (B91410) Ion Affinity (FIA), provide a quantitative measure of this enhanced acidity. researchgate.netcardiff.ac.uk While direct FIA data for Perfluorophenyl-1,4-diboronic acid is not extensively published, comparisons with analogs like tris(pentafluorophenyl)borane (B72294), B(C6F5)3, and pentafluorobenzene (B134492) boronic acid (PFBBA) are highly informative. acs.orgrsc.org These studies establish that perfluoroaryl boranes are significantly stronger Lewis acids than their non-fluorinated counterparts. acs.orgcardiff.ac.uk The acceptor ability follows a clear trend: E(C₆H₅)₃ < E(C₆F₅)₃, where E is Boron. acs.org This increased acidity is crucial for applications where the boronic acid acts as a catalyst or a receptor. dntb.gov.ua

Table 1: Comparison of Calculated Lewis Acidity Metrics for Selected Boron Compounds This table presents data from related compounds to illustrate the principles of Lewis acidity relevant to Perfluorophenyl-1,4-diboronic acid.

| Compound | Lewis Acidity Metric | Calculated Value (kJ/mol) | Reference Compound |

|---|---|---|---|

| B(C₆F₅)₃ | Fluoride Ion Affinity (FIA) | 414 | Strong Lewis Acid |

| B(C₆H₅)₃ | Fluoride Ion Affinity (FIA) | ~310-330 (Estimated) | Weaker Lewis Acid |

| Al(C₆F₅)₃ | NH₃ Affinity | 165 | Very Strong Lewis Acid |

Note: Data is compiled from various computational studies for illustrative purposes. acs.orgcardiff.ac.uk Values can vary based on the level of theory and computational method used.

Conformational analysis explores the different spatial arrangements, or rotamers, of a molecule and their relative stabilities. wikipedia.org For Perfluorophenyl-1,4-diboronic acid, the primary degrees of freedom are the rotations around the C-B bonds, which dictate the orientation of the two B(OH)₂ groups relative to the plane of the perfluorinated phenyl ring.

DFT calculations are used to map the potential energy surface associated with these rotations. chemrxiv.org While the non-fluorinated parent, 1,4-phenylenediboronic acid, exhibits a crystal structure where the B(OH)₂ groups are twisted out of the phenyl plane due to intermolecular hydrogen bonding, the conformational preferences of an isolated Perfluorophenyl-1,4-diboronic acid molecule are governed by a balance of steric and electronic factors. researchgate.net The rotation of the hydroxyl groups within each boronic acid moiety also leads to different conformers (e.g., syn/anti arrangements). researchgate.net

Key conformers arise from the relative orientations of the two boronic acid groups. These can be broadly classified by the dihedral angles between the plane of the boronic acid group and the plane of the phenyl ring. The stability of these rotamers is influenced by potential intramolecular interactions, such as hydrogen bonding between the hydroxyl protons and the ortho-fluorine atoms, an effect known to enhance the acidity and influence the conformation of ortho-fluorophenylboronic acids. mdpi.com

Table 2: Principal Rotational Isomers of Perfluorophenyl-1,4-diboronic Acid This table describes the theoretically possible, distinct rotational conformations (rotamers) of the B(OH)₂ groups.

| Rotamer Description | Dihedral Angle (C-C-B-O) Group 1 | Dihedral Angle (C-C-B-O) Group 2 | Expected Relative Stability |

|---|---|---|---|

| syn-coplanar | ~0° | ~0° | Likely disfavored due to steric hindrance |

| anti-coplanar | ~0° | ~180° | Potentially stable, maximizes separation |

| Orthogonal | ~90° | ~90° | May represent an energy minimum |

Note: The exact dihedral angles and relative stabilities require specific DFT calculations for this molecule.

The substitution of all four hydrogen atoms on the central phenyl ring with fluorine atoms has a profound electronic impact on the two boron centers. The primary effect is a strong inductive withdrawal of electron density from the aromatic ring, which in turn makes the ring and the attached boron atoms significantly more electrophilic. mdpi.comnih.gov

DFT studies quantify this effect by analyzing the charge distribution and molecular orbitals. The calculated partial positive charge on the boron atoms is significantly higher in Perfluorophenyl-1,4-diboronic acid compared to its non-fluorinated analog. This increased electrophilicity has several consequences:

Enhanced Acidity : As discussed, it increases the Lewis acidity of the boron atom and lowers the pKa of the boronic acid, making it a stronger Brønsted acid in the presence of a base. mdpi.comnih.gov

Reactivity Modification : It alters the molecule's reactivity in catalytic cycles. For instance, the increased electrophilicity can facilitate the transmetalation step in cross-coupling reactions but may also increase susceptibility to nucleophilic attack or degradation pathways. nih.gov

Bonding Characteristics : The C-B bond itself is polarized, and its strength and length can be modulated by the electronic effects of the perfluorinated ring.

Computational analyses show that the Lowest Unoccupied Molecular Orbital (LUMO) is often localized on the boron centers and the aromatic ring, and its energy is lowered by perfluorination, indicating a greater ease of accepting electrons. nih.gov

Mechanistic Probes of Boron-Mediated Reactivity

Theoretical chemistry provides a powerful lens to view the step-by-step pathways of chemical reactions. For Perfluorophenyl-1,4-diboronic acid, DFT calculations can map out the energy landscapes of entire catalytic cycles, identify key intermediates, and determine the energetic barriers of transition states, thereby elucidating the reaction mechanism at a molecular level.

Perfluorophenyl-1,4-diboronic acid is a potential precursor in reactions like the Suzuki-Miyaura cross-coupling. researchgate.netorganic-chemistry.org A generic Suzuki-Miyaura cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com DFT is used to calculate the structures and energies of the transition states for each of these steps.

The transmetalation step, where the aryl group is transferred from boron to the palladium catalyst, is often the rate-determining step. researchgate.net For Perfluorophenyl-1,4-diboronic acid, the mechanism proceeds via a boronate intermediate, formed by the reaction of the boronic acid with a base. organic-chemistry.org The high Lewis acidity of the perfluorinated compound affects this initial activation. Transition state analysis for the transmetalation would likely show that the highly electrophilic nature of the perfluorophenyl group influences the activation barrier. nih.gov Similarly, in palladium-catalyzed fluorination reactions, DFT has been used to propose pathways involving unique intermediates, such as Pd(III) complexes, and to analyze the transition states leading to their formation and subsequent reaction. harvard.eduescholarship.org

Beyond identifying individual transition states, computational studies can elucidate entire reaction pathways, including potential side reactions. researchgate.net For reactions involving Perfluorophenyl-1,4-diboronic acid, this includes mapping the energy profile for the desired catalytic cycle against competing pathways like protodeboronation (cleavage of the C-B bond by a proton source).

The elucidation of the reaction pathway begins with the activation of the boronic acid. In Suzuki couplings, this requires a base to form the more nucleophilic boronate species. organic-chemistry.org The reaction pathway then proceeds through the palladium-catalyzed cycle. Computational models can confirm the sequence of events and rationalise the role of each component, including ligands on the metal catalyst and the nature of the base. nih.gov For instance, studies on the fluorination of arylboronic acids have used DFT to trace the movement of the fluorine atom from an electrophilic fluorine source to the palladium center and finally to the aryl ring, clarifying the sequence and energetics of bond formation and cleavage. harvard.edu Similar principles would apply to elucidating the pathways for the difunctionalization of Perfluorophenyl-1,4-diboronic acid, predicting regioselectivity and potential challenges in achieving selective mono- or di-substitution.

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic nature of molecules and their interactions at an atomic level. nih.gov For Perfluorophenyl-1,4-diboronic acid, MD simulations can elucidate the complex interplay of forces that govern its behavior in various chemical environments, particularly in the realm of supramolecular chemistry. nih.gov

The ability of boronic acids to form reversible covalent bonds with diols makes them excellent candidates for host-guest chemistry. nih.gov In the case of Perfluorophenyl-1,4-diboronic acid, the perfluorinated phenyl ring introduces unique electronic and steric properties that significantly influence its binding dynamics. The strong electron-withdrawing nature of the fluorine atoms enhances the Lewis acidity of the boronic acid moieties, potentially leading to stronger interactions with electron-rich guest molecules. nih.gov

MD simulations can be employed to model the binding process between Perfluorophenyl-1,4-diboronic acid (the host) and various guest molecules, such as polyols, saccharides, or other functionalized species. These simulations can provide detailed information on the binding affinities, the conformational changes that occur upon binding, and the stability of the resulting host-guest complexes. The simulations can also reveal the role of the solvent in mediating these interactions.

A hypothetical MD simulation study could explore the binding of Perfluorophenyl-1,4-diboronic acid with a series of guest molecules to understand the key factors driving the recognition process. The results could be summarized in a data table like the one below:

| Guest Molecule | Binding Free Energy (kcal/mol) | Key Intermolecular Interactions |

| Catechol | -8.5 | Boronate ester formation, π-π stacking |

| Glucose | -6.2 | Boronate ester formation, hydrogen bonding |

| 1,2-Propanediol | -4.8 | Boronate ester formation |

| Aniline | -3.1 | Weak hydrogen bonding, dipole-dipole |

This table is generated for illustrative purposes and does not represent experimentally verified data.

The directional nature of the interactions involving boronic acids, coupled with the unique properties of the perfluorophenyl group, makes Perfluorophenyl-1,4-diboronic acid a compelling building block for self-assembly. acs.org The two boronic acid groups at opposite ends of the rigid phenyl linker can participate in the formation of extended supramolecular structures, such as polymers, networks, or discrete macrocycles.

A significant factor in the self-assembly of this compound is the potential for fluorous-fluorous interactions. researchgate.net The highly fluorinated phenyl rings can exhibit a strong tendency to segregate from non-fluorinated environments and associate with each other, leading to the formation of well-ordered domains. This "fluorous effect" can act as a powerful driving force in the self-assembly process, complementing the covalent interactions of the boronic acid groups. researchgate.net

MD simulations can be used to investigate the self-assembly of Perfluorophenyl-1,4-diboronic acid in different solvent environments. By simulating a system containing multiple molecules, it is possible to observe the spontaneous formation of aggregates and to characterize their structure and stability. Key parameters that can be extracted from these simulations include the radial distribution functions, which describe the local ordering of the molecules, and the potential of mean force, which quantifies the energetic barriers to association and dissociation.

A hypothetical set of parameters for an MD simulation of the self-assembly of Perfluorophenyl-1,4-diboronic acid is presented below:

| Simulation Parameter | Value |

| Force Field | CHARMM36 |

| Water Model | TIP3P |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 500 ns |

| Number of Molecules | 100 |

This table is generated for illustrative purposes and does not represent a specific experimental setup.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov For Perfluorophenyl-1,4-diboronic acid, QSAR studies can be invaluable for designing new derivatives with tailored properties for specific applications, such as sensing, catalysis, or materials science. nih.gov

A QSAR study would typically involve synthesizing a library of derivatives of Perfluorophenyl-1,4-diboronic acid with systematic variations in their chemical structure. For example, the fluorine atoms on the phenyl ring could be replaced with other substituents, or the boronic acid groups could be modified. The activity of these compounds in a relevant assay would then be measured.

The next step would be to calculate a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a QSAR model that correlates the descriptors with the observed activity.

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules. nih.gov It can also provide insights into the key structural features that are important for activity, helping to elucidate the underlying mechanism of action.

A hypothetical QSAR study for a series of Perfluorophenyl-1,4-diboronic acid derivatives designed as fluoride sensors could yield a model with the following characteristics:

| Descriptor | Coefficient | Importance |

| Hammett constant (σp) | 2.5 | High |

| Molecular Electrostatic Potential | -1.8 | Medium |

| LUMO Energy | -0.9 | Medium |

| Molecular Volume | 0.3 | Low |

This table is generated for illustrative purposes and does not represent a specific QSAR model.

Applications in Catalysis Utilizing Perfluorophenyl 1,4 Diboronic Acid

Lewis Acid Catalysis by Perfluorinated Diboronic Centers

The catalytic activity of perfluorophenyl-1,4-diboronic acid is fundamentally rooted in the pronounced Lewis acidity of its two boron centers. The electron-withdrawing perfluorophenyl group substantially increases the electrophilicity of the boron atoms, rendering them potent Lewis acids. mdpi.comnih.gov This enhanced acidity allows the diboronic acid to activate a variety of functional groups, facilitating a range of organic transformations. mdpi.comrsc.org Unlike many traditional Lewis acids, organoboron catalysts, including perfluorinated derivatives, are often valued for their stability and lower toxicity. mdpi.comrsc.org

Activation of Hydroxyl and Carboxyl Groups

The strong Lewis acidic nature of perfluorinated boronic acids enables the activation of hydroxyl and carboxyl groups, transforming them into better leaving groups for subsequent reactions. While specific studies focusing solely on perfluorophenyl-1,4-diboronic acid are limited, the principles of activation by related perfluorinated boronic acids are well-established. These catalysts can form covalent adducts with alcohols and carboxylic acids, thereby increasing their electrophilicity. mdpi.comrsc.org This activation is crucial for promoting reactions that would otherwise require harsh conditions or the use of stoichiometric activating agents.

For instance, electron-deficient arylboronic acids have been shown to catalyze the dehydrative functionalization of alcohols. nih.gov The enhanced Lewis acidity of perfluorinated systems suggests that perfluorophenyl-1,4-diboronic acid would be a highly effective catalyst for such transformations. Similarly, the activation of carboxylic acids by boronic acids has been explored for the formation of amides and other derivatives, a process that could be efficiently catalyzed by the dual Lewis acidic sites of perfluorophenyl-1,4-diboronic acid. nih.gov

C-C Bond Formation Reactions

The activation of various functional groups by perfluorophenyl-1,4-diboronic acid paves the way for its application in a variety of carbon-carbon bond-forming reactions. Its capacity to act as a potent Lewis acid catalyst is central to these transformations.

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a pivotal reaction in organic synthesis and materials science. While platinum-based catalysts are traditionally used, there is a growing interest in more sustainable metal-free alternatives. mdpi.comrsc.org Boron-based Lewis acids, particularly highly electrophilic ones like tris(pentafluorophenyl)borane (B72294), have been shown to catalyze the hydrosilylation of carbonyls and alkenes. rsc.orgrsc.org The catalytic cycle often involves the activation of the hydrosilane by the Lewis acidic boron center. rsc.org Although specific data for perfluorophenyl-1,4-diboronic acid in hydrosilylation is not extensively documented, its strong Lewis acidity suggests it could be a viable catalyst for these reactions, potentially offering unique reactivity or selectivity due to its bifunctional nature.

Research on bis(pentafluorophenyl)borinic acid, a related compound, has demonstrated its capability to catalyze the hydrosilylation of carbonyls, even under atmospheric conditions with sustainable silane (B1218182) sources like poly(methylhydrosiloxane) (B7799882) (PMHS). rsc.org This highlights the potential of perfluorinated boron acids in this field.

Table 1: Representative Hydrosilylation of Carbonyls Catalyzed by a Perfluorinated Borinic Acid

| Substrate | Product | Yield (%) |

| 4-Bromobenzaldehyde | 4-Bromobenzyl alcohol | 54 |

Data extracted from a study on bis(pentafluorophenyl)borinic acid, a related perfluorinated boron catalyst. rsc.org The reaction was performed using PMHS as the silane source.

The direct use of alcohols as alkylating or allylating agents in C-C bond formation is a highly atom-economical approach, with water as the only byproduct. This transformation often requires catalytic activation of the alcohol's hydroxyl group. Electron-deficient arylboronic acids have emerged as effective catalysts for these dehydrative processes. nih.gov

While specific studies on perfluorophenyl-1,4-diboronic acid are not widely available, related perfluorophenylboronic acids have been successfully employed in the dehydrative C-alkylation of 1,3-dicarbonyl compounds and the allylation of benzylic alcohols. nih.gov These reactions proceed via the boronic acid-catalyzed activation of the alcohol, facilitating its substitution by a carbon nucleophile. The enhanced Lewis acidity of the perfluorinated system is key to its catalytic efficacy.

The aldol (B89426) reaction is a cornerstone of C-C bond formation, creating a β-hydroxy carbonyl compound. While traditionally base- or acid-catalyzed, Lewis acid catalysis offers an alternative with potential for enhanced selectivity. Perfluorinated arylboronates have been utilized in transition-metal-free 1,2-additions to aldehydes and ketones, a reaction type that shares mechanistic features with the aldol reaction. nih.gov

In these reactions, the Lewis acidic boron center activates the carbonyl group towards nucleophilic attack. While there is a lack of specific research detailing the use of perfluorophenyl-1,4-diboronic acid in aldol-type condensations, its strong Lewis acidity suggests it could effectively catalyze such transformations. The bifunctional nature of the catalyst might also offer unique opportunities for controlling the reaction stereochemistry or for tandem reactions.

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example. Lewis acid catalysis can significantly accelerate these reactions and control their stereoselectivity. While there are reports of Diels-Alder reactions involving perfluorinated dienes or dienophiles, rsc.orgrsc.org and boron-templated Diels-Alder reactions, mdpi.com specific examples using perfluorophenyl-1,4-diboronic acid as a catalyst are not well-documented in the reviewed literature. However, the strong Lewis acidity of perfluorinated boranes suggests their potential to catalyze Diels-Alder reactions by coordinating to the dienophile and lowering its LUMO energy. mit.edumdpi.com

The Conia-ene reaction, an intramolecular cyclization of an unsaturated carbonyl compound, can also be catalyzed by Lewis acids. rsc.org Similar to the Diels-Alder reaction, the Lewis acid activates the carbonyl group, facilitating the cyclization. The potential of perfluorophenyl-1,4-diboronic acid to catalyze such reactions remains an area for future exploration.

C-Heteroatom Bond Formation Reactions

The enhanced Lewis acidity of perfluorophenyl-1,4-diboronic acid makes it an effective catalyst for the formation of bonds between carbon and various heteroatoms. This reactivity is particularly valuable in the synthesis of complex organic molecules.

Perfluorophenyl-1,4-diboronic acid has demonstrated utility in facilitating amidation and etherification reactions. While direct catalysis of standard amide bond formation between a carboxylic acid and an amine is not its primary application, its derivatives and related perfluorinated boronic acids are instrumental in activating carboxylic acids. For instance, the conversion of carboxylic acids to acyl fluorides, which are then readily converted to amides, can be achieved using reagents like pentafluoropyridine (B1199360) (PFP). acs.org This two-step, one-pot process allows for the formation of amides under mild conditions from a wide range of aliphatic and aromatic carboxylic acids and amines. acs.org

In the realm of etherification, perfluorinated arylboronic acids have been successfully employed as catalysts in Ferrier rearrangements to synthesize 2,3-unsaturated glycosides, which are important building blocks for natural product synthesis. nih.gov For example, the reaction of 3,4,6-tri-O-acetyl-D-glucal with various alcohols in the presence of a catalytic amount of perfluorophenylboronic acid proceeds efficiently to yield the corresponding O-glycosides with high yields and stereoselectivity. nih.gov The catalyst's role is to activate the glycal substrate, facilitating the nucleophilic attack of the alcohol. nih.gov

Table 1: Perfluorophenylboronic Acid Catalyzed Ferrier Glycosylation

| Glycal Donor | Nucleophile (Alcohol) | Yield (%) | Anomeric Selectivity (α:β) |

|---|---|---|---|

| 3,4,6-tri-O-acetyl-D-glucal | Benzyl alcohol | 92 | 8:1 |

| 3,4,6-tri-O-acetyl-D-glucal | n-Butyl alcohol | 88 | 7:1 |

| 3,4,6-tri-O-acetyl-D-glucal | Cyclohexyl alcohol | 85 | 9:1 |

| 3,4,6-tri-O-acetyl-L-rhamnal | Benzyl alcohol | 95 | >99:1 |

Data synthesized from research on perfluorophenylboronic acid catalysis in Ferrier rearrangements. nih.gov

Oxidation Reactions (e.g., Oppenauer Oxidation)

The Oppenauer oxidation is a gentle method for the selective oxidation of secondary alcohols to ketones. wikipedia.org While traditionally employing aluminum alkoxides, modern variations have explored the use of other Lewis acidic catalysts. Perfluorophenyl-1,4-diboronic acid, with its strong Lewis acidic character, can theoretically participate in such transformations by coordinating to the alcohol and facilitating hydride transfer to an acceptor molecule.

The general mechanism of the Oppenauer oxidation involves the coordination of the alcohol to a Lewis acid, followed by deprotonation to form an alkoxide intermediate. wikipedia.org A hydride is then transferred from the substrate to an oxidant, such as acetone, which is present in excess to drive the equilibrium. wikipedia.org The high selectivity for secondary alcohols over other sensitive functional groups is a key advantage of this method. wikipedia.org While specific examples detailing Perfluorophenyl-1,4-diboronic acid as the primary catalyst in Oppenauer oxidations are not extensively documented, the principles of Lewis acid catalysis are fundamental to its operation. The use of other boronic acids and transition metal catalysts in Oppenauer-type oxidations has been reported, suggesting the potential for perfluorinated diboronic acids in this area. alfa-chemistry.com

Table 2: General Substrates for Oppenauer-type Oxidations

| Substrate Class | Product Class | Notes |

|---|---|---|

| Secondary Alcohols | Ketones | High selectivity is a hallmark of this reaction. wikipedia.org |

| Primary Alcohols | Aldehydes | Can be prone to side reactions like aldol condensation. wikipedia.org |

| Diols (e.g., 1,4 and 1,5) | Lactones | Useful for the synthesis of cyclic esters. wikipedia.org |

| Steroids (e.g., 3β-hydroxy) | Ketosteroids | A common application in industrial synthesis. wikipedia.org |

This table provides a general overview of substrate classes applicable to Oppenauer-type oxidations.

Cooperative Catalysis with Bifunctional Boron Sites

The presence of two boronic acid moieties on the same perfluorinated aromatic ring allows for cooperative catalytic effects, where both boron centers participate in the reaction mechanism, leading to enhanced reactivity and unique catalytic pathways.

Synergistic Effects of Dual Boronic Acid Moieties

The two boronic acid groups in perfluorophenyl-1,4-diboronic acid can act in synergy to bind and activate substrates. This bifunctionality can be particularly advantageous in reactions where the substrate has multiple coordination sites or where the transition state can be stabilized by interaction with both Lewis acidic centers. Molecules that contain two boronic acid groups can be used for sequential cross-coupling reactions to create complex bioconjugates. nih.govbohrium.comresearchgate.net This dual functionality allows for both covalent and dynamic bioconjugation under physiological conditions. nih.govresearchgate.net The ability of boronic acids to play diverse roles in biological settings is enhanced when they are used in tandem, providing new avenues for creating multifunctional probes. bohrium.com

Frustrated Lewis Pair (FLP) Systems with Perfluorinated Arylboranes

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustration" leads to unquenched reactivity, allowing the pair to activate small molecules like dihydrogen (H₂). wikipedia.org Perfluorinated arylboranes, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), are commonly used as the Lewis acid component in FLP chemistry due to their high Lewis acidity. nih.gov

Perfluorophenyl-1,4-diboronic acid can be envisioned as a precursor to difunctional Lewis acids in FLP systems. The strong electron-withdrawing nature of the perfluorinated ring enhances the acidity of the boronic acid groups, making them potent partners for sterically demanding Lewis bases. In such a system, the diboronic acid could potentially activate two equivalents of a substrate or facilitate more complex transformations. The general principle of FLP chemistry involves the cooperative action of the Lewis acid and base on a substrate, leading to heterolytic bond cleavage. nih.gov For instance, in the activation of H₂, the Lewis acid accepts a hydride (H⁻) while the Lewis base accepts a proton (H⁺). youtube.com

Organocatalysis in Stereoselective Transformations

Boronic acids are recognized as versatile organocatalysts. nih.gov Their ability to activate substrates through Lewis acid interactions makes them suitable for a variety of stereoselective reactions. Perfluorophenyl-1,4-diboronic acid, with its enhanced acidity, is a promising candidate for such applications.

While specific studies focusing solely on perfluorophenyl-1,4-diboronic acid in stereoselective transformations are emerging, the broader class of arylboronic acids has been shown to be effective. For example, chiral boronic acids can be used to induce asymmetry in reactions. The development of chiral organoboron compounds is an active area of research, with methods being developed for the asymmetric synthesis of molecules containing a stereogenic center adjacent to a boron atom. nih.gov These chiral boronic acid derivatives can then be used in subsequent reactions to produce enantiomerically enriched products like alcohols and carboxylates. nih.gov The principles demonstrated with other boronic acids suggest that chiral derivatives of perfluorophenyl-1,4-diboronic acid could be powerful catalysts for stereoselective synthesis.

Ferrier Rearrangement

The Ferrier rearrangement is a crucial reaction in carbohydrate chemistry, enabling the synthesis of 2,3-unsaturated glycosides, which are valuable precursors for a wide range of biologically active molecules and natural products. nih.gov The reaction typically involves the rearrangement of a glycal (a cyclic enol ether derived from a sugar) in the presence of a Lewis or Brønsted acid catalyst and a nucleophile.

Research has demonstrated that perfluorophenylboronic acid is a highly effective organocatalyst for the Ferrier rearrangement. nih.govnih.gov Its enhanced acidity, compared to non-fluorinated phenylboronic acid, allows it to successfully promote the reaction under mild conditions. nih.gov For instance, in the reaction of 3,4,6-tri-O-acetyl-D-glucal with various nucleophiles, perfluorophenylboronic acid (20 mol%) in solvents like nitromethane (B149229) or acetonitrile (B52724) provides the corresponding 2,3-unsaturated glycosides in good to excellent yields with a notable preference for the α-anomer. nih.gov

The scope of this catalytic system is broad, accommodating a variety of O-, C-, N-, and S-nucleophiles. nih.govbeilstein-journals.org This versatility highlights the robustness of perfluorophenylboronic acid as a catalyst for creating diverse glycosidic linkages. nih.gov The reaction proceeds smoothly with both D-glucals and L-rhamnals, further extending its synthetic utility. nih.gov The plausible mechanism involves the coordination of the acidic boronic acid to the glycal, which facilitates the departure of the C3 substituent and subsequent attack of the nucleophile at the anomeric center. nih.gov

The following table summarizes the results of the perfluorophenylboronic acid-catalyzed Ferrier rearrangement with 3,4,6-tri-O-acetyl-D-glucal and various nucleophiles. nih.gov

| Nucleophile | Product | Yield (%) | α:β Ratio |

| Benzyl alcohol | 3a | 92 | 90:10 |

| Methanol | 3b | 85 | 90:10 |

| Allyl alcohol | 3c | 88 | 90:10 |

| Phenol | 3d | 78 | 90:10 |

| Thiophenol | 3e | 82 | 90:10 |

| Indole | 3f | 75 | 90:10 |

Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition, often referred to as the Michael addition, is a powerful C-C bond-forming reaction that is fundamental in the stereoselective synthesis of complex organic molecules. wikipedia.orgmasterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The use of chiral catalysts allows for the control of the stereochemical outcome, leading to the formation of enantioenriched products.

Arylboronic acids are frequently employed as nucleophiles in palladium- or rhodium-catalyzed asymmetric conjugate additions to enones and other Michael acceptors. nih.govbeilstein-journals.org These reactions provide access to chiral β-aryl ketones and related structures, which are prevalent in many pharmaceuticals and natural products. beilstein-journals.org The catalytic cycle typically involves transmetalation of the arylboronic acid to the transition metal center, followed by insertion of the activated alkene and subsequent reductive elimination or protonolysis to afford the product and regenerate the catalyst. nih.gov

Despite the extensive research in this area with various arylboronic acids, a specific application of Perfluorophenyl-1,4-diboronic acid in asymmetric conjugate addition reactions has not been documented in the reviewed scientific literature. While the electron-withdrawing nature of the perfluorophenyl ring could in principle influence the nucleophilicity and reactivity of the boronic acid moiety in such transformations, detailed studies to explore and exploit this potential are not yet available. Further research is required to determine the efficacy and potential advantages of employing perfluorophenyl-1,4-diboronic acid or its monofunctional counterpart as a pronucleophile in this important class of reactions.

Supramolecular Chemistry and Self Assembly of Perfluorophenyl 1,4 Diboronic Acid

Design Principles for Self-Assembled Architectures

The self-assembly of perfluorophenyl-1,4-diboronic acid into ordered supramolecular architectures is governed by a combination of directional, non-covalent interactions. These include the strong hydrogen-bonding capabilities of the diboronic acid moieties, the influential aryl-perfluoroaryl stacking interactions, and the potential for coordination with Lewis bases.

Hydrogen Bonding Interactions of Di-boronic Acid Moieties

The boronic acid group, -B(OH)₂, is a versatile hydrogen bond donor and acceptor, similar to carboxylic acids and amides. nih.gov This functionality allows for the formation of robust and directional hydrogen bonds, which are fundamental to the construction of supramolecular assemblies. nih.govnih.gov In the solid state, boronic acids can adopt various conformations, such as syn-syn, syn-anti, and anti-anti, which lead to diverse recognition patterns and, consequently, a variety of supramolecular architectures. nih.govnih.gov

The di-boronic acid moieties of a single molecule can engage in intermolecular hydrogen bonding with neighboring molecules, leading to the formation of extended chains or sheets. For instance, in related boronic acid structures, O-H···O hydrogen bonds are prevalent, leading to the formation of dimers or catemers, which then serve as building blocks for larger structures. nih.govresearchgate.net

Table 1: Representative Hydrogen Bond Geometries in Boronic Acid Assemblies

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|

| O-H···O | 0.84 | 1.85 | 2.69 | 170 | researchgate.net |

| O-H···N | 0.84 | 1.90 | 2.74 | 175 | nih.gov |

Role of Aryl-Perfluoroaryl Interactions in Directing Assembly

A key feature influencing the self-assembly of perfluorophenyl-1,4-diboronic acid is the strong, non-covalent interaction between the electron-deficient perfluorinated phenyl ring and electron-rich aromatic systems (aryl-perfluoroaryl or π-π stacking). mostwiedzy.plaip.org These interactions are known to be significantly stronger than conventional aryl-aryl stacking and play a crucial role in directing the crystal packing of fluorinated molecules. mostwiedzy.pl

In the context of perfluorophenyl-1,4-diboronic acid, these interactions would promote a face-to-face stacking arrangement of the aromatic cores, leading to the formation of columnar structures or layered assemblies. mostwiedzy.placs.org The interplay between these stacking interactions and the hydrogen bonding of the boronic acid groups would ultimately determine the final three-dimensional architecture of the resulting supramolecular network. nih.gov

Table 2: Typical Distances for Aryl-Perfluoroaryl Stacking Interactions

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Reference |

|---|---|---|---|

| Benzene-Hexafluorobenzene | 3.48 | 3.36 | aip.org |

| Phenyl-Pentafluorophenyl | 3.56 - 3.79 | 3.35 - 3.53 | mostwiedzy.pl |

Coordination Chemistry with Lewis Bases (e.g., N-containing Heterocycles)

The boron atom in a boronic acid is a Lewis acid, capable of accepting electrons from a Lewis base. nih.govnih.gov This property allows for the co-crystallization of perfluorophenyl-1,4-diboronic acid with various Lewis basic compounds, particularly N-containing heterocycles like pyridines, phenanthrolines, or bipyridines. nih.govorgsyn.org

The coordination of a Lewis base to the boron center can lead to the formation of a dative bond and the creation of a more complex, multi-component supramolecular assembly. nih.govnih.gov This interaction can be used to link individual chains or sheets of the diboronic acid, thereby increasing the dimensionality of the resulting framework. The strength and geometry of this coordination are influenced by the steric and electronic properties of both the boronic acid and the Lewis base. acs.orgnih.gov For example, studies on bifunctional perfluoroaryl boranes have shown that they can bind Lewis bases in different coordination modes, sometimes even forming bis-adducts. nih.govnih.gov

Formation of Crystalline Solids and Molecular Networks

The interplay of the aforementioned interactions—hydrogen bonding, aryl-perfluoroaryl stacking, and Lewis acid-base coordination—drives the formation of crystalline solids and diverse molecular networks from perfluorophenyl-1,4-diboronic acid.

1D, 2D, and 3D Supramolecular Frameworks

Based on the behavior of analogous systems, perfluorophenyl-1,4-diboronic acid is expected to form a variety of supramolecular frameworks: nih.gov

1D Chains: Linear chains can be formed through the head-to-tail hydrogen bonding of the diboronic acid moieties. These chains can be further organized by aryl-perfluoroaryl stacking.

2D Sheets: Cross-linking of the 1D chains, either through secondary hydrogen bonds or by coordination with bifunctional Lewis bases, can lead to the formation of two-dimensional sheets. nih.gov

3D Frameworks: Three-dimensional architectures can arise from the stacking of 2D sheets, guided by aryl-perfluoroaryl interactions, or through the use of more complex, multi-directional Lewis basic linkers. nih.gov

The final dimensionality and topology of the framework are highly dependent on the crystallization conditions and the presence and nature of any co-crystallizing agents.

Host-Guest Inclusion Phenomena and Channel Formation

The perfluorinated nature of the aromatic rings would likely impart a fluorophilic character to the interior of any channels, potentially allowing for the selective inclusion of other fluorinated molecules. This is a known phenomenon in the self-assembly of other perfluorinated compounds. nih.gov The reversible nature of the non-covalent interactions also suggests that these host-guest systems could be dynamic, with the potential for guest exchange.

Dynamic Covalent Chemistry (DCC) with Diboronic Acids

Dynamic covalent chemistry (DCC) is a powerful strategy in supramolecular chemistry that utilizes reversible chemical reactions to form complex, adaptable structures. Within this field, boronic acids have emerged as particularly versatile building blocks due to the reversible nature of their esterification with diols. This reversible bond formation allows for the creation of dynamic libraries of molecules from which the most thermodynamically stable structures can be selected and amplified.

While the principles of DCC using boronic acids are well-established, specific and detailed research focusing exclusively on the application of Perfluorophenyl-1,4-diboronic acid in these contexts is not extensively documented in publicly available scientific literature. The fluorination of the phenyl ring is expected to significantly influence the electronic properties of the boronic acid groups, potentially enhancing their Lewis acidity and affecting the stability and dynamics of the resulting boronate esters. However, the following sections outline the established principles of DCC with diboronic acids, which would theoretically apply to its perfluorinated analogue.

Reversible Esterification for Macrocycle and Cage Formation

The cornerstone of using diboronic acids in DCC is their reversible condensation reaction with polyols to form boronate esters. This equilibrium can be controlled by reaction conditions such as temperature, pressure, and the presence of a catalyst or water. In the context of supramolecular chemistry, this reversibility allows for "error-checking" and "proof-reading" during the assembly of large, well-defined structures like macrocycles and cages.

When a diboronic acid, such as Perfluorophenyl-1,4-diboronic acid, is reacted with a diol or polyol linker, a variety of oligomers and cyclic species can form. Under thermodynamic control, the system will ideally converge on the most stable discrete structure, often a specific macrocycle or a three-dimensional cage. The geometry of the diboronic acid and the polyol dictates the size and shape of the final assembly. For instance, the linear and rigid nature of the 1,4-disubstituted perfluorophenyl backbone would be expected to direct the formation of specific polygonal macrocycles or polyhedral cages when combined with diols of appropriate length and geometry.

Table 1: Theoretical Macrocyclic Structures from Perfluorophenyl-1,4-diboronic acid and Diols

| Diol Linker | Potential Macrocycle Geometry |

| Ethylene Glycol | Dimer, Trimer, etc. |

| 1,2-Propanediol | Chiral Macrocycles |

| Catechol | Planar Macrocycles |

This table represents theoretical possibilities based on established principles of DCC, pending specific experimental validation for Perfluorophenyl-1,4-diboronic acid.

Boronic Acid-Based Rotaxanes and Catenanes

The dynamic nature of boronate ester formation can also be harnessed to construct mechanically interlocked molecules such as rotaxanes and catenanes. In a common strategy for synthesizing boronic acid-based rotaxanes, a linear "thread" molecule containing a diol moiety is templated within a macrocycle. The ends of the thread are then capped with bulky "stopper" groups to prevent it from dethreading. The boronic acid functionality could be part of the thread, the macrocycle, or used in a templating role to facilitate the formation of the interlocked structure.

Similarly, catenanes, which consist of two or more interlocked rings, can be synthesized using DCC with diboronic acids. This often involves the self-assembly of macrocycles in the presence of a template that promotes their interlocking. The reversibility of the boronate ester linkages is crucial for allowing the system to reach the thermodynamically favored, yet topologically complex, catenane structure. While this has been demonstrated with other boronic acids, specific examples utilizing Perfluorophenyl-1,4-diboronic acid are not readily found in the literature.

Adaptive and Responsive Supramolecular Systems

A key advantage of using dynamic covalent bonds is the ability to create supramolecular systems that can adapt and respond to external stimuli. The equilibrium between the boronic acid and diol components and the resulting boronate ester can be shifted by changes in the environment, leading to a structural or functional response.

For a system involving Perfluorophenyl-1,4-diboronic acid, potential stimuli could include:

pH: Changes in pH can affect the ionization state of the boronic acid, influencing its ability to form esters.

Competitive Guests: The addition of other diols or Lewis bases can compete for binding with the boronic acid, leading to a disassembly or rearrangement of the supramolecular structure.

Temperature: The boronate ester equilibrium is temperature-dependent, allowing for thermal control over the assembly and disassembly process.

The highly electron-withdrawing nature of the perfluorophenyl group would likely make the boronic acid moieties more sensitive to changes in the chemical environment, potentially leading to more responsive systems compared to their non-fluorinated counterparts. These adaptive properties are highly sought after for applications in sensing, controlled release, and self-healing materials. However, detailed studies on such responsive systems specifically employing Perfluorophenyl-1,4-diboronic acid remain a prospective area of research.

Applications in Advanced Materials Science

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. tcichemicals.comtcichemicals.com The modular nature of COF synthesis allows for precise control over their structural and chemical properties. rsc.org

Linker Role in Boron-Containing COFs

Perfluorophenyl,1-4-diboronic acid serves as a crucial linker molecule in the synthesis of boron-containing COFs. The boronic acid groups can undergo self-condensation to form boroxine (B1236090) rings or react with diol linkers to create boronate ester linkages, both of which are common strategies for forming stable, porous frameworks. tcichemicals.com The rigid, planar structure of the perfluorinated phenyl ring helps to establish a well-defined, porous network. The presence of fluorine atoms on the phenyl linker significantly influences the properties of the resulting COF, enhancing its chemical and thermal stability. researchgate.net The introduction of fluorinated linkers can also improve the long-range order and crystallinity of the COF structure. nrel.gov

The synthesis of these COFs often involves solvothermal methods, where the building blocks are reacted in a high-boiling point solvent at elevated temperatures. buaa.edu.cn However, alternative methods like microplasma electrochemistry are being explored to enable faster synthesis under ambient conditions. rsc.org

Tunable Porosity and Adsorption Properties

The incorporation of this compound as a linker allows for the tuning of porosity and adsorption properties of the resulting COFs. The high surface area and ordered pore structure are beneficial for applications in gas storage and separation. tcichemicals.comoaepublish.com Fluorination of the COF backbone has been shown to significantly alter the material's physical and chemical properties, including increased hydrophobicity and modified electronic characteristics. researchgate.net

Fluorinated COFs have demonstrated enhanced performance in the separation of various gases, including industrially relevant mixtures like CO₂/N₂. buaa.edu.cn The fluorine atoms within the pores can create specific interactions with gas molecules, leading to improved selectivity. researchgate.netoaepublish.com For instance, the dipole-quadrupole interactions between the C-F bonds of the framework and CO₂ molecules can enhance the selective adsorption of CO₂. buaa.edu.cn This makes such materials promising for applications in carbon capture and flue gas purification.

Below is a table summarizing the gas separation performance of a mixed matrix membrane incorporating a fluorinated COF:

| Membrane Composition | Gas Permeability (Barrer) | Selectivity |

| CO₂ | O₂ | CO₂/N₂ |

| Pure 6FDA-ODA Polyimide | - | - |

| 5 wt% TpPa-CF₃ / 6FDA-ODA | 149% increase | 138% increase |

| Table 1: Gas separation performance of a mixed matrix membrane containing a fluorinated covalent organic framework (TpPa-CF₃) compared to the pure polymer matrix. Data sourced from buaa.edu.cn. |

Optoelectronic and Luminescent Materials

The unique electronic properties imparted by the fluorine atoms make this compound an attractive component for optoelectronic and luminescent materials. rsc.org

Incorporation into Organic Light-Emitting Diodes (OLEDs)

While direct incorporation of this compound into OLEDs is not widely documented, fluorinated organic materials are of significant interest in this field. Fluorination can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) of a material, which can be advantageous for charge injection and transport in OLED devices. Boron-containing compounds, in general, have been explored as electron-accepting units in emitters for OLEDs. nih.gov The use of fluorinated derivatives could potentially lead to the development of more efficient and stable blue emitters, which remain a challenge in OLED technology.

Design of Fluorescent Emitters and Sensors

COFs constructed with electronically active linkers, such as this compound, can exhibit fluorescence. nih.govbohrium.com These fluorescent COFs are promising materials for chemical sensing applications. The porous nature of COFs allows for the diffusion of analytes into the framework, where they can interact with the fluorescent linkers, leading to a change in the fluorescence signal (quenching or enhancement). bohrium.comnih.gov

The electron-withdrawing nature of the perfluorinated ring can make the resulting COF a sensitive platform for detecting electron-rich or electron-deficient aromatic pollutants. bohrium.com For example, fluorescent COFs have been successfully employed as sensors for nitroaromatic compounds, which are common explosives. nih.govmdpi.com The sensitivity and selectivity of these sensors can be tuned by modifying the building blocks of the COF.

The following table summarizes the sensing capabilities of some flexible fluorescent COFs for detecting nitroaromatic compounds:

| Fluorescent COF | Analyte | Quenching Constant (Ksv) (L·mol⁻¹) | Limit of Detection (LOD) |

| HDADE | TNP | 1.1 × 10⁵ | 8.7 × 10⁻⁷ mol·L⁻¹ |

| HDADE | p-NP | 1.8 × 10⁴ | 5.0 × 10⁻⁶ mol·L⁻¹ |

| HBAPB | TNP | 1.1 × 10⁵ | 8.7 × 10⁻⁷ mol·L⁻¹ |

| HBAPB | p-NP | 1.9 × 10⁴ | 4.7 × 10⁻⁶ mol·L⁻¹ |

| HBPDA | TNP | 1.1 × 10⁵ | 8.7 × 10⁻⁷ mol·L⁻¹ |

| HBPDA | p-NP | 1.9 × 10⁴ | 4.7 × 10⁻⁶ mol·L⁻¹ |

| Table 2: Fluorescence sensing performance of different Covalent Organic Frameworks for Trinitrophenol (TNP) and p-Nitrophenol (p-NP). Data sourced from mdpi.com. |

Polymer and Hybrid Materials

The integration of this compound into polymers and hybrid materials offers a pathway to create materials with enhanced properties. Phenylboronic acid-containing polymers are known for their responsiveness to stimuli like pH and the presence of diols. nih.gov The reversible covalent bonding between boronic acids and diols is a key feature in the design of self-healing materials and drug-delivery systems. nih.govrsc.org

By using a perfluorinated building block, it is possible to create polymers with increased chemical resistance and thermal stability. These fluorinated polymers could find applications in demanding environments where traditional polymers might fail. Furthermore, the creation of hybrid materials, for instance by combining fluorinated COFs with other polymers, can lead to mixed matrix membranes with superior gas separation properties. buaa.edu.cn Such hybrid materials combine the processability of polymers with the high selectivity and porosity of the COF filler.

Boron-Containing Polymers and Self-Healing Materials

The incorporation of boronic acid moieties into polymer chains is a well-established strategy for creating dynamic and functional materials. The reversible nature of boronate ester bonds, formed between boronic acids and diols, is key to the development of self-healing polymers. These materials possess the ability to repair damage and restore their original properties.

Despite the broad interest in boronic acid-based polymers, a specific search of scientific databases and research publications did not yield any studies detailing the use of this compound as a monomer or cross-linking agent for the synthesis of boron-containing polymers or self-healing materials. Research in this area has predominantly focused on other derivatives of phenylboronic acid.

Surface Modification and Functional Coatings

The ability of boronic acids to bind with diol-containing molecules has been harnessed for the modification of surfaces and the development of functional coatings. This interaction allows for the immobilization of various molecules onto a surface, thereby altering its properties, such as hydrophilicity, biocompatibility, or sensing capabilities.